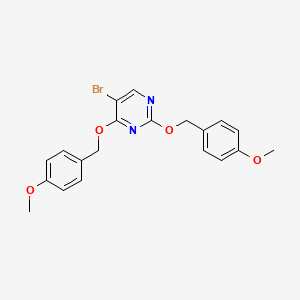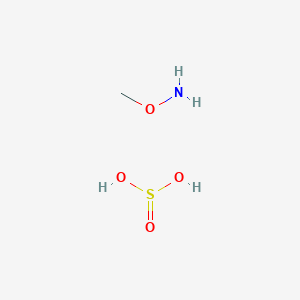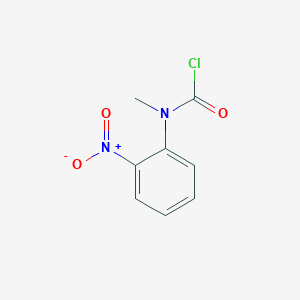
5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine is a heterocyclic organic compound with the molecular formula C20H19BrN2O4 It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and two 4-methoxybenzyl groups attached to the 2- and 4-positions via oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine.
Protection of Hydroxyl Groups: The hydroxyl groups of 4-methoxybenzyl alcohol are protected using a suitable protecting group.
Nucleophilic Substitution: The protected 4-methoxybenzyl alcohol is then reacted with 5-bromopyrimidine under basic conditions to form the desired product.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxybenzyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine: Similar structure but with only one 4-methoxybenzyl group.
5-Bromo-2-(4-methoxybenzylamino)pyrimidine: Similar structure but with an amino group instead of an oxygen atom linking the 4-methoxybenzyl group.
Uniqueness
5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine is unique due to the presence of two 4-methoxybenzyl groups, which can influence its reactivity and potential applications. The dual substitution pattern can provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C20H19BrN2O4 |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
5-bromo-2,4-bis[(4-methoxyphenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C20H19BrN2O4/c1-24-16-7-3-14(4-8-16)12-26-19-18(21)11-22-20(23-19)27-13-15-5-9-17(25-2)10-6-15/h3-11H,12-13H2,1-2H3 |
Clave InChI |
JFNCTRUUYUOPGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)

![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)



![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)


![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)



